molecular formula C14H17N5O B7109293 N-(cyclopropylmethyl)-2-[(1-pyridin-2-ylpyrazol-4-yl)amino]acetamide

N-(cyclopropylmethyl)-2-[(1-pyridin-2-ylpyrazol-4-yl)amino]acetamide

Cat. No.: B7109293
M. Wt: 271.32 g/mol
InChI Key: GFRLBXIAIHSHAD-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-[(1-pyridin-2-ylpyrazol-4-yl)amino]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclopropylmethyl group, a pyridinylpyrazolyl moiety, and an acetamide functional group

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-[(1-pyridin-2-ylpyrazol-4-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(17-7-11-4-5-11)9-16-12-8-18-19(10-12)13-3-1-2-6-15-13/h1-3,6,8,10-11,16H,4-5,7,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRLBXIAIHSHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CNC2=CN(N=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-[(1-pyridin-2-ylpyrazol-4-yl)amino]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting from a suitable pyridine derivative, the pyrazole ring can be constructed through cyclization reactions involving hydrazine and appropriate diketones.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through amidation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-[(1-pyridin-2-ylpyrazol-4-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-[(1-pyridin-2-ylpyrazol-4-yl)amino]acetamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-2-[(1-pyridin-2-ylpyrazol-4-yl)amino]acetamide analogs: Compounds with similar structures but different substituents.

    Other Acetamides: Compounds with the acetamide functional group but different aromatic or aliphatic groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

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